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Introduction
AS-1763, also known as docirbrutinib, is a potent, selective, and orally available non-covalent

inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It is under investigation for the treatment of B-

cell malignancies, particularly in cases that have developed resistance to other BTK inhibitors.

[3][4] The emergence of resistance to first-generation covalent BTK inhibitors, often through

mutations at the C481 residue of BTK, has created a significant clinical challenge.[1][3] AS-

1763 is designed to overcome this by binding to BTK in a reversible manner, independent of

the C481 residue, and has shown efficacy against both wild-type and various mutant forms of

BTK.[1][5] These application notes provide detailed protocols and data for utilizing AS-1763 as

a tool to study drug resistance mechanisms in B-cell malignancies.

Mechanism of Action and Resistance
BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for

the proliferation and survival of malignant B-cells.[1][6] Covalent BTK inhibitors, such as

ibrutinib, form an irreversible bond with the cysteine residue at position 481 in the BTK active

site.[3] A common mechanism of acquired resistance is the mutation of this cysteine to a serine

(C481S), which prevents the covalent binding of these inhibitors.[1][2] More recently, non-C481

mutations have been identified that confer resistance to non-covalent BTK inhibitors like

pirtobrutinib.[5][7]
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AS-1763 is a pan-mutant BTK inhibitor that has demonstrated potent activity against wild-type

BTK and a range of clinically relevant mutants, including C481x, T474x, and L528x.[1][4][5] Its

non-covalent binding mode allows it to effectively inhibit BTK even when the C481 residue is

mutated.[3]

Data Presentation
Table 1: In Vitro Inhibitory Activity of AS-1763 against
Wild-Type and Mutant BTK

Target AS-1763 IC50 (nM)

Wild-Type BTK (activated) 0.85[2]

C481S Mutant BTK 0.99[2]

Other c/ncBTKi-resistant mutations (C481x,

T474x, L528x)
<10[5]

Table 2: Preliminary Clinical Efficacy of Docirbrutinib
(AS-1763) in a Phase 1b Study (NCT05602363)

Patient Population Treatment Dose Outcome

Chronic Lymphocytic

Leukemia (CLL)
≥300 mg BID

3 of 4 patients (75%) achieved

Partial Response (PR) or PR

with lymphocytosis (PR-L)[5]

Chronic Lymphocytic

Leukemia (CLL)
Not specified

5 of 9 patients achieved PR or

PR-L[5]

Experimental Protocols
Protocol 1: In Vitro Kinase Assay for BTK Inhibition
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of AS-

1763 against wild-type or mutant BTK.

Materials:
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Recombinant human BTK (wild-type or mutant)

AS-1763 (docirbrutinib)

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

ATP

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

384-well plates

Procedure:

Prepare a serial dilution of AS-1763 in DMSO, and then dilute further in kinase buffer.

In a 384-well plate, add 2.5 µL of the diluted AS-1763 or DMSO (vehicle control).

Add 5 µL of recombinant BTK enzyme solution to each well.

Incubate for 10 minutes at room temperature.

Initiate the kinase reaction by adding 2.5 µL of a solution containing ATP and the peptide

substrate. The final ATP concentration should be at or near the Km for BTK.

Incubate the reaction for 1 hour at room temperature.

Stop the reaction and detect the amount of ADP produced using a luminescence-based

detection reagent according to the manufacturer's instructions.

Measure luminescence using a plate reader.

Calculate the percent inhibition for each AS-1763 concentration relative to the DMSO control.

Plot the percent inhibition against the logarithm of the AS-1763 concentration and fit the data

to a four-parameter logistic equation to determine the IC50 value.
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Protocol 2: Cell-Based Assay for BTK
Autophosphorylation
This protocol assesses the ability of AS-1763 to inhibit BTK activity within a cellular context by

measuring its autophosphorylation.

Materials:

HEK293 cells transfected with a vector expressing wild-type or mutant BTK.

AS-1763 (docirbrutinib)

Cell culture medium (e.g., DMEM with 10% FBS)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK.

Secondary antibody (HRP-conjugated)

Chemiluminescent substrate

Western blotting equipment

Procedure:

Seed HEK293 cells expressing the BTK construct of interest in 6-well plates and allow them

to adhere overnight.

Treat the cells with varying concentrations of AS-1763 or DMSO for 2 hours.

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

Determine the protein concentration of the lysates using a BCA assay.

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate the membrane with the anti-phospho-BTK (Tyr223) antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.

Detect the signal using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe with an anti-total BTK antibody as a loading control.

Quantify the band intensities to determine the dose-dependent inhibition of BTK

autophosphorylation.[7]

Protocol 3: Apoptosis Assay in Primary CLL Cells
This protocol measures the induction of apoptosis in patient-derived Chronic Lymphocytic

Leukemia (CLL) cells following treatment with AS-1763.

Materials:

Primary CLL cells isolated from patient blood.

RPMI-1640 medium with 10% FBS.

AS-1763 (docirbrutinib)

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.

Flow cytometer.

Procedure:

Isolate primary CLL cells from patient samples using Ficoll-Paque density gradient

centrifugation.

Culture the cells in RPMI-1640 medium.

Treat the cells with AS-1763 at various concentrations (e.g., 10 nM, 100 nM, 1 µM) or DMSO

for 24 to 72 hours.[8][9]
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Harvest the cells and wash them with cold PBS.

Resuspend the cells in 1X Annexin V binding buffer.

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

Incubate the cells in the dark for 15 minutes at room temperature.

Analyze the cells by flow cytometry within 1 hour.

Quantify the percentage of apoptotic cells (Annexin V positive) and necrotic/late apoptotic

cells (Annexin V and PI positive).[8]
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Caption: Simplified B-Cell Receptor (BCR) signaling pathway.
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Caption: Mechanism of AS-1763 in overcoming drug resistance.
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Caption: Experimental workflow for evaluating a BTK inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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